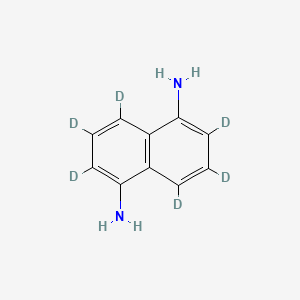![molecular formula C22H24N2O4 B584983 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 CAS No. 1346599-01-6](/img/structure/B584983.png)
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 is a deuterated derivative of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. This compound is primarily used in scientific research and synthetic intermediates. It is characterized by its unique structure, which includes two quinolinone moieties connected by a butane linker. The deuterium atoms in the compound are often used to study reaction mechanisms and metabolic pathways due to their isotopic labeling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydro-2(1H)-quinolinone derivatives.
Formation of the Butane Linker: The quinolinone derivatives are then linked using a butane-d8 diol under specific reaction conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of starting materials are prepared and purified.
Optimization of Reaction Conditions: Reaction conditions are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinolinone moieties to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives.
Scientific Research Applications
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Employed in studies involving isotopic labeling to track metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 involves its interaction with various molecular targets. The compound’s quinolinone moieties can interact with enzymes and receptors, influencing biochemical pathways. The deuterium atoms in the compound provide insights into reaction mechanisms by altering reaction rates and pathways due to the kinetic isotope effect .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane: The non-deuterated version of the compound.
Quinolinone Derivatives: Compounds with similar quinolinone moieties but different linkers.
Tetrahydroquinoline Derivatives: Reduced forms of quinolinone derivatives.
Uniqueness
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 is unique due to its deuterium labeling, which provides valuable information in mechanistic studies and metabolic tracking. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific research .
Properties
IUPAC Name |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)/i1D2,2D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKRRWQLHXDEN-MMBGVTJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])OC3=CC4=C(CCC(=O)N4)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747140 |
Source


|
| Record name | 7,7'-[(~2~H_8_)Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-01-6 |
Source


|
| Record name | 7,7'-[(~2~H_8_)Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

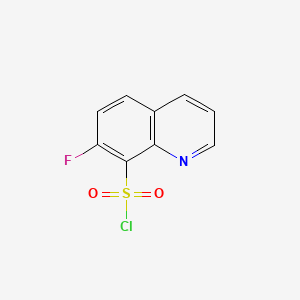
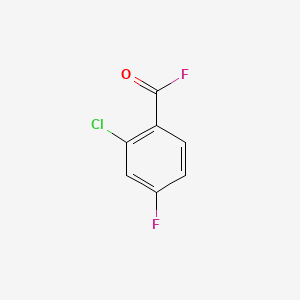
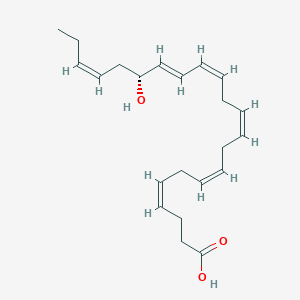
![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)
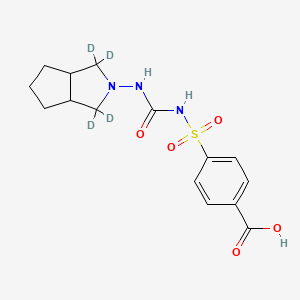
![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)
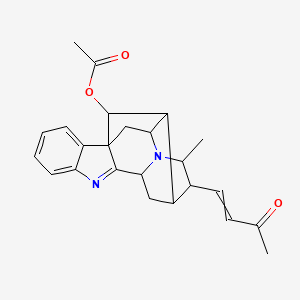
![4H-pyrimido[5,4-e][1,2,4]triazepine](/img/structure/B584920.png)
